3-Bromopentafluoropropene

Übersicht

Beschreibung

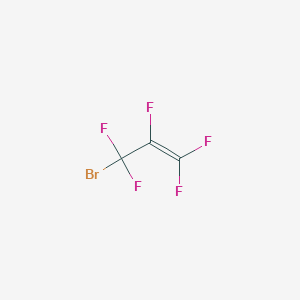

3-Bromopentafluoropropene is an organofluorine compound with the molecular formula C3BrF5. It is characterized by the presence of both bromine and fluorine atoms, making it a valuable reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds .

Vorbereitungsmethoden

3-Bromopentafluoropropene can be synthesized through various synthetic routes. One common method involves the reaction of pentafluoroallyl fluorosulfate with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

Analyse Chemischer Reaktionen

3-Bromopentafluoropropene undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-fluorine or carbon-bromine bonds.

Polymerization: It can act as a monomer in polymerization reactions to form high molecular weight polymers.

Common reagents used in these reactions include strong bases like sodium hydroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Bromopentafluoropropene (C3H2BrF5) is characterized by its bromine and fluorine substituents, which impart significant reactivity and stability. The presence of these halogens allows for diverse applications in synthesis and analytical chemistry.

Microwave Spectroscopy

One of the notable applications of this compound is in the field of microwave spectroscopy. Recent research has focused on using this compound to investigate molecular structures through microwave three-wave mixing techniques. This method enhances the sensitivity of detecting chiral molecules, which is crucial for pharmaceutical development and understanding molecular interactions .

Table 1: Comparison of Microwave Techniques

| Technique | Sensitivity | Application Area |

|---|---|---|

| Traditional Microwave Spectroscopy | Moderate | General molecular analysis |

| Microwave Three-Wave Mixing | High | Chiral molecule identification |

Chiral Systems Research

The unique structural characteristics of this compound make it a suitable candidate for studying chiral systems. Its heavy bromine atom can influence the rotational dynamics of the molecule, allowing researchers to explore new pathways for synthesizing and monitoring enantiomeric species . This has implications for drug design, where the chirality of compounds can significantly affect their biological activity.

Drug Design

This compound has potential applications in drug design, particularly in structure-based drug design strategies. The compound can serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways. For example, compounds similar to this compound have been explored for their efficacy against diseases like Alzheimer's and cancer .

Case Study: Alzheimer's Disease Therapeutics

- Researchers have investigated compounds related to this compound for their ability to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. These studies highlight the compound's potential as a scaffold for developing effective therapies .

Foam-Blowing Agents

In material science, this compound is being evaluated as a foam-blowing agent due to its low global warming potential compared to traditional agents. This application aligns with environmental regulations aimed at reducing the use of high-impact greenhouse gases .

Table 2: Properties of Foam-Blowing Agents

| Property | Traditional Agents | This compound |

|---|---|---|

| Global Warming Potential | High | Low |

| Efficiency | Moderate | High |

Wirkmechanismus

The mechanism by which 3-Bromopentafluoropropene exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or polymer formation in industrial applications .

Vergleich Mit ähnlichen Verbindungen

3-Bromopentafluoropropene can be compared with other similar compounds such as:

3-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

3-Iodopentafluoropropene: Contains an iodine atom, which can affect its reactivity and use in organic synthesis.

Pentafluoropropene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

3-Bromopentafluoropropene (C3BrF5) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including as a refrigerant and in the synthesis of pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential environmental impact.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and multiple fluorine atoms attached to a propene backbone. This structure contributes to its stability and reactivity, influencing its interactions with biological systems.

Toxicological Studies

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. For instance, studies on related compounds, such as 1,1,1,3,3-pentafluoropropane, have shown that they can lead to significant toxic effects in animal models. In particular, the formation of metabolites like 3,3,3-trifluoropropionic acid has been linked to cardiotoxicity and other adverse effects in rats exposed to high concentrations of these compounds .

Table 1: Toxicological Findings Related to Pentafluoropropane Derivatives

Metabolism and Biotransformation

The metabolism of fluorinated compounds often leads to the formation of toxic metabolites. For instance, studies on the biotransformation pathways of related compounds suggest that microbial defluorination can occur, highlighting the potential for environmental degradation . The aerobic microbial communities have shown capabilities to defluorinate short-chain fluorinated acids effectively, which might also apply to this compound under specific conditions.

Case Studies

Case Study 1: Cardiotoxicity Assessment

A notable study assessed the cardiotoxic effects of related fluorinated compounds in rats. The results indicated that exposure to high levels resulted in increased incidences of myocarditis and other cardiac anomalies. This raises concerns about the safety profile of this compound given its structural similarities .

Case Study 2: Environmental Impact

Another study focused on the environmental degradation pathways of fluorinated compounds. It was found that certain derivatives underwent significant microbial transformation, leading to less harmful products. This suggests that while this compound may pose initial toxicity risks, it could potentially be mitigated through bioremediation strategies .

Eigenschaften

IUPAC Name |

3-bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXNEBFTNEDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555024 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-56-1 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.